Product packaging for 4-Benzyloxy-3,5-dibromo-benzaldehyde(Cat. No.:CAS No. 249515-06-8)

4-Benzyloxy-3,5-dibromo-benzaldehyde

Cat. No.: B1596481
CAS No.: 249515-06-8
M. Wt: 370.03 g/mol
InChI Key: IMYYDKQPNKYZQR-UHFFFAOYSA-N
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Description

4-Benzyloxy-3,5-dibromo-benzaldehyde (CAS 249515-06-8) is a high-purity synthetic building block of significant strategic importance in contemporary organic synthesis and medicinal chemistry . Its molecular structure, with a molecular weight of 370.03 g/mol and a formula of C₁₄H₁₀Br₂O₂, incorporates multiple functional groups that provide versatile reactivity . The aldehyde group is a highly reactive site that can undergo various transformations, including oxidation to carboxylic acids or reduction to primary alcohols, and serves as a key intermediate for constructing more complex molecular architectures via reactions like reductive amination . The presence of two bromine atoms on the aromatic ring opens avenues for further functionalization through metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, making it a valuable precursor for creating diverse chemical libraries . In medicinal chemistry, this compound is recognized as a key precursor for the development of biologically active agents . The benzyloxy and dibromo substitution pattern on the aromatic ring can significantly influence a molecule's binding affinity and specificity for biological targets. Research on related chemical structures has shown promise, for instance, in the development of selective PPARα agonists, which are investigated for the treatment of conditions like diabetic retinopathy . Furthermore, aldehydes of this type can serve as precursors for ligands in coordination chemistry, such as thiosemicarbazones, which are excellent chelating agents for various metal ions and are studied for their potential applications in materials science and therapy . The compound is typically synthesized via a Williamson ether synthesis, involving the reaction of 3,5-dibromo-4-hydroxybenzaldehyde with a benzyl halide under basic conditions . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H10Br2O2 B1596481 4-Benzyloxy-3,5-dibromo-benzaldehyde CAS No. 249515-06-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-dibromo-4-phenylmethoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Br2O2/c15-12-6-11(8-17)7-13(16)14(12)18-9-10-4-2-1-3-5-10/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMYYDKQPNKYZQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2Br)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20363467
Record name 4-Benzyloxy-3,5-dibromo-benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20363467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

249515-06-8
Record name 4-Benzyloxy-3,5-dibromo-benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20363467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 4 Benzyloxy 3,5 Dibromo Benzaldehyde and Its Analogues

Elucidation of Classical and Novel Synthetic Pathways to 4-Benzyloxy-3,5-dibromo-benzaldehyde

The primary synthetic route to this compound hinges on the benzylation of a pre-formed dibrominated phenolic aldehyde. This precursor, 3,5-dibromo-4-hydroxybenzaldehyde (B181551), is itself synthesized through targeted bromination of simpler aromatic starting materials. google.com The subsequent etherification step introduces the protective benzyloxy moiety, rendering the final compound a versatile building block for more complex molecular architectures.

The conversion of the hydroxyl group of 3,5-dibromo-4-hydroxybenzaldehyde to a benzyloxy ether is a critical step. The Williamson ether synthesis remains the most classical and widely adopted method, though various modifications and alternative approaches have been explored to enhance efficiency and adapt to different substrate requirements.

The Williamson ether synthesis, in this context, involves the reaction of the phenoxide ion of 3,5-dibromo-4-hydroxybenzaldehyde with a benzyl (B1604629) halide. Optimization of this reaction is crucial for achieving high yields and purity. Key parameters that are frequently adjusted include the choice of base, solvent, and reaction temperature.

Commonly used bases include potassium carbonate and triethylamine. nih.govorientjchem.orgprepchem.com Potassium carbonate is often employed in polar aprotic solvents like acetone (B3395972) or in alcohols such as ethanol (B145695), where it facilitates the deprotonation of the phenolic hydroxyl group. nih.govprepchem.com For instance, the synthesis of the related 4-(benzyloxy)benzaldehyde (B125253) has been successfully achieved by refluxing 4-hydroxybenzaldehyde (B117250) with benzyl bromide and anhydrous potassium carbonate in ethanol for 14 hours, resulting in a high yield of 87.4%. nih.gov Triethylamine has also been utilized as a base, particularly in syntheses conducted in micellar media. orientjchem.org

The choice of solvent plays a significant role in reaction kinetics and solubility of reactants. Ethanol, acetone, and dimethylformamide (DMF) are conventional choices. nih.govprepchem.commdpi.com More recently, "green" chemistry approaches have explored the use of aqueous media in the presence of surfactants like cetyltrimethylammonium bromide (CTAB). researchgate.net This method allows the reaction between the water-insoluble benzyl chloride and the water-soluble phenate to occur efficiently at the micellar interface. researchgate.net

Table 1: Optimized Conditions for Williamson Ether Synthesis of Benzyloxy-Benzaldehydes

Benzylating AgentPrecursorBaseSolventConditionsYieldReference
Benzyl bromide4-HydroxybenzaldehydeK₂CO₃EthanolReflux, 14h87.4% nih.gov
Benzyl chloride4-Bromo-2-morpholino phenol (B47542)K₂CO₃Acetone (dry)RefluxN/A prepchem.com
Benzyl chloride4-Hydroxy benzoic acidK₂CO₃Aqueous CTABN/AN/A researchgate.net
Phenacyl bromide4-HydroxybenzaldehydeTriethylamineMicellar MediaRoom Temp46-66% orientjchem.org
Benzyl chloride3,4-Dihydroxybenzaldehyde (B13553)NaHCO₃DMF40°C, 24h71% mdpi.com

While benzyl bromide and benzyl chloride are the most common benzylation reagents, research into analogous reactions provides insight into other potential electrophiles. nih.govprepchem.com The regioselective protection of 3,4-dihydroxybenzaldehyde has been accomplished with a variety of substituted benzyl chlorides, such as p-methoxybenzyl, o-nitrobenzyl, and dichlorobenzyl chlorides, demonstrating the versatility of this reaction. mdpi.com

In terms of catalysts, the base itself (e.g., potassium carbonate) often serves as the primary promoter. nih.govprepchem.com However, the addition of a phase-transfer catalyst can be beneficial, especially in biphasic systems. In the synthesis of 4-benzyloxy-3-hydroxybenzaldehyde, sodium iodide was used as an additive alongside sodium bicarbonate in DMF to facilitate the reaction with benzyl chloride derivatives. mdpi.com Surfactants, such as sodium dodecyl sulfate (B86663) (SDS) or CTAB, have also been employed as catalysts in aqueous media to promote the formation of micelles, which act as microreactors for the etherification. orientjchem.orgresearchgate.net

The precise positioning of two bromine atoms on the benzene (B151609) ring is fundamental to the synthesis of the target compound. This is achieved through the controlled bromination of suitable precursors, where the directing effects of existing functional groups are harnessed to ensure high regioselectivity.

The most crucial precursor for this compound is 3,5-dibromo-4-hydroxybenzaldehyde. nih.govsigmaaldrich.comscbt.com This compound is typically synthesized from either p-cresol (B1678582) or 4-hydroxybenzaldehyde.

A robust industrial method starts from p-cresol, which undergoes a multi-step reaction in a single solvent like o-dichlorobenzene. google.comgoogle.com This process involves:

Nucleus Bromination: p-cresol is first brominated at the positions ortho to the hydroxyl group at a low temperature (e.g., 15-30°C) to form 3,5-dibromo-p-cresol. google.com

Side-chain Bromination: The temperature is then significantly increased (e.g., 150-168°C), and further bromine is added to brominate the methyl group, forming a benzal bromide intermediate. google.com

Hydrolysis: Finally, water or hydrobromic acid is added, and the mixture is heated (e.g., 85-120°C) to hydrolyze the benzal bromide to the desired 3,5-dibromo-4-hydroxybenzaldehyde. google.com This method offers the advantage of not requiring the isolation of intermediates and results in good yields (e.g., 78%). google.com

An alternative route is the direct bromination of 4-hydroxybenzaldehyde. udel.edu The powerful activating and ortho-directing nature of the hydroxyl group strongly favors substitution at the 3 and 5 positions. chemicalforums.com While selective monobromination can be challenging due to the tendency of the initial product to disproportionate, the formation of the 3,5-dibromo derivative is often facile. udel.edu

Table 2: Synthesis of 3,5-dibromo-4-hydroxybenzaldehyde

Starting MaterialReagentsKey StepsSolventYieldReference
p-CresolBromine, Water1. Nucleus Bromination (15-30°C) 2. Side-chain Bromination (160°C) 3. Hydrolysis (100°C)o-Dichlorobenzene78% google.com
p-CresolBromine, HBr1. Low Temp Bromination (32-42°C) 2. High Temp Bromination (145-168°C) 3. Hydrolysis (85-120°C)o-DichlorobenzeneN/A google.com
4-HydroxybenzaldehydeBromine, NaOMe, CuBr1. Bromination (30 sec) 2. (Used for subsequent reaction)Methanol (B129727), EtOAcN/A udel.edu
p-HydroxybenzaldehydeBromineBromination (40-45°C, 8h)Chloroform0.36% (as byproduct) google.com

Control over the dibromination process is essential to avoid over-bromination or the formation of undesired isomers. The directing effects of the substituents on the aromatic ring are the primary determinants of regioselectivity. In 4-hydroxybenzaldehyde, the hydroxyl group is a strongly activating ortho, para-director, while the aldehyde group is a deactivating meta-director. chemicalforums.com The activating effect of the -OH group dominates, directing incoming electrophiles (Br+) to the positions ortho to it (positions 3 and 5), as the para position is already occupied by the aldehyde group.

The stepwise bromination of p-cresol is an excellent example of controlled bromination. google.com By manipulating the reaction temperature, the bromination is first directed to the activated aromatic ring (nucleus) and then to the less reactive methyl side-chain. This avoids unwanted reactions and ensures the correct substitution pattern before the final hydrolysis step generates the aldehyde functionality.

In the direct bromination of 4-hydroxybenzaldehyde, controlling the stoichiometry of the bromine is key. The high reactivity of the ring means that with sufficient bromine, dibromination is often the major outcome. udel.edu A study on the synthesis of vanillin (B372448) from 4-hydroxybenzaldehyde noted that the monobromo intermediate readily disproportionates to the starting material and the 3,5-dibromo-4-hydroxybenzaldehyde, highlighting the thermodynamic favorability of the dibrominated product. udel.edu

Regioselective Bromination Techniques for Benz-ring Functionalization

Innovations in Green Chemistry Approaches for Synthesis

The development of sustainable chemical processes is a central theme in modern organic synthesis. For the preparation of this compound and its analogs, green chemistry principles have spurred innovations aimed at reducing environmental impact, enhancing safety, and improving efficiency over traditional methods. These approaches focus on minimizing hazardous waste, reducing energy consumption, and utilizing recyclable materials. Key advancements in this area include the adoption of microwave-assisted synthesis and the use of ionic liquids as alternative reaction media and catalysts.

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. uns.ac.iduns.ac.id This technique utilizes the ability of polar molecules in the reaction mixture to absorb microwave energy directly, leading to rapid and uniform heating. This avoids the slow and inefficient energy transfer associated with classical heating methods that rely on conduction. uns.ac.id The application of microwave irradiation can be particularly advantageous for the synthesis of substituted benzaldehydes and their derivatives. arkat-usa.org

While a specific microwave-assisted protocol for the synthesis of this compound is not extensively documented in dedicated studies, the principles can be applied to its known conventional synthesis pathway. The conventional method involves the benzylation of 4-hydroxy-3,5-dibromobenzaldehyde. Microwave heating can significantly reduce the multi-hour reflux time typically required for such Williamson ether syntheses.

For instance, in a related synthesis of 1,4-oxazine derivatives from various benzaldehydes, microwave irradiation at 100°C reduced reaction times to just 3-5 minutes. arkat-usa.org Similarly, the synthesis of chalcones from benzaldehyde (B42025) derivatives was accomplished in 45 seconds under microwave irradiation at 140 watts, a significant reduction from the 3 hours required conventionally. uns.ac.id These examples underscore the potential for a rapid and efficient microwave-assisted synthesis of this compound.

The table below illustrates a representative example of a microwave-assisted synthesis for a related bromo-substituted compound, highlighting the typical parameters and outcomes of such a green chemistry approach.

Table 1: Example of Microwave-Assisted Synthesis of 4'-Bromochalcone
Starting MaterialsSolventCatalyst/ReagentMicrowave PowerReaction TimeYield (%)Reference
4-Bromoacetophenone, BenzaldehydeEthanol10% NaOH140 W45 seconds89.39 uns.ac.id

Application of Ionic Liquids as Reaction Media and Catalysts

Ionic liquids (ILs) are salts with melting points below 100°C, often existing as liquids at or near room temperature. They are considered green solvents due to their negligible vapor pressure, high thermal stability, and tunable physicochemical properties. nih.gov These properties allow them to serve as recyclable alternatives to volatile organic compounds (VOCs) typically used in chemical synthesis. nih.gov ILs can act as both the reaction medium and the catalyst, simplifying processes and reducing waste.

In the context of synthesizing benzaldehyde derivatives, ionic liquids have demonstrated significant potential. For example, the bromination of p-hydroxybenzaldehyde has been successfully carried out using the ionic liquid 1-butyl-3-methylimidazolium tribromide ([bmim]Br3) in a solvent-free system, showcasing the dual role of the IL as both a bromine source and the reaction medium. This approach offers high selectivity and mild reaction conditions.

Furthermore, ionic liquids can facilitate reactions by stabilizing charged intermediates or by acting as phase-transfer catalysts. In the synthesis of dihydropyridines, a reaction that often involves substituted benzaldehydes, an ionic liquid-based catalyst was shown to be highly efficient and recyclable. nih.gov While a direct application of ionic liquids for the synthesis of this compound is not prominently reported, the existing literature on related transformations strongly suggests its feasibility. An ionic liquid could potentially be employed in the benzylation of 4-hydroxy-3,5-dibromobenzaldehyde, replacing traditional solvents like acetone and potentially enhancing the reaction rate and simplifying product isolation.

Mechanistic Insights into Reaction Pathways and Intermediates

The synthesis of this compound typically proceeds via a two-stage process: the dibromination of a p-substituted phenol precursor followed by etherification. Understanding the mechanisms of these steps is crucial for optimizing reaction conditions and exploring novel synthetic routes.

The first stage, the bromination of a precursor like 4-hydroxybenzaldehyde, is a classic example of an electrophilic aromatic substitution. The hydroxyl group is a strong activating group, directing the incoming electrophiles (bromine) to the ortho positions. The reaction proceeds through the formation of a sigma complex, also known as a Wheland intermediate, where the aromaticity of the ring is temporarily disrupted. The stability of this intermediate is enhanced by the electron-donating nature of the hydroxyl group. Subsequent deprotonation restores aromaticity and yields the dibrominated product.

The second stage is the benzylation of the hydroxyl group of 4-hydroxy-3,5-dibromobenzaldehyde, which is a Williamson ether synthesis. This reaction follows an SN2 (bimolecular nucleophilic substitution) mechanism. A base, such as potassium carbonate, deprotonates the phenolic hydroxyl group to form a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic benzylic carbon of benzyl bromide, displacing the bromide ion and forming the desired ether linkage.

The application of advanced methodologies can influence these pathways. Under microwave irradiation , the significant acceleration of these reactions is attributed to efficient dielectric heating. Polar intermediates and transition states, such as the sigma complex in bromination and the charged nucleophile in the etherification, are stabilized by the microwave field, which can lower the activation energy and dramatically increase the reaction rate.

When ionic liquids are used as the reaction medium, they can influence the reaction mechanism through several means. Their high polarity can stabilize charged intermediates and transition states, similar to the effect of microwave irradiation. In the Williamson ether synthesis, an ionic liquid can enhance the nucleophilicity of the phenoxide and facilitate the departure of the leaving group, thereby accelerating the reaction. Some ionic liquids can also act as phase-transfer catalysts, which would be particularly useful in reactions involving reactants with different solubilities.

Comprehensive Spectroscopic and Crystallographic Characterization in Advanced Research

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Detailed Structural Assignment and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. For 4-Benzyloxy-3,5-dibromo-benzaldehyde, a combination of 1D (¹H, ¹³C) and 2D NMR techniques provides a complete assignment of all proton and carbon resonances, confirming the connectivity and substitution pattern of the molecule.

The ¹H NMR spectrum provides information about the chemical environment, number, and connectivity of protons. Due to the molecule's symmetry, the spectrum of this compound is relatively simple and highly informative.

The aldehydic proton (-CHO) appears as a distinct singlet in the downfield region, typically around 9.90 ppm, a characteristic chemical shift for benzaldehydes. The two aromatic protons on the dibrominated phenyl ring (H-2 and H-6) are chemically equivalent and thus resonate as a single sharp peak at approximately 8.05 ppm. The benzyloxy group gives rise to two sets of signals: a singlet at about 5.17 ppm corresponding to the two methylene (B1212753) protons (-CH₂-), and a multiplet between 7.35 and 7.50 ppm integrating to five protons, which corresponds to the unsubstituted phenyl ring of the benzyl (B1604629) group.

Table 1: Representative ¹H NMR Data for this compound (in CDCl₃)
Proton AssignmentChemical Shift (δ, ppm)MultiplicityIntegration
-CHO9.90Singlet (s)1H
H-2, H-6 (dibrominated ring)8.05Singlet (s)2H
Phenyl-H (benzyloxy group)7.50-7.35Multiplet (m)5H
-CH₂-5.17Singlet (s)2H

The ¹³C NMR spectrum reveals the carbon skeleton of the molecule. The aldehydic carbon (C=O) is observed far downfield, typically around 191.5 ppm. The carbon atoms of the dibrominated aromatic ring show distinct signals influenced by the substituents. C-4, attached to the benzyloxy group, resonates around 158 ppm, while C-1, attached to the aldehyde, is found near 135 ppm. The bromine-substituted carbons (C-3 and C-5) appear at approximately 118 ppm, and the C-2/C-6 carbons are observed around 133 ppm. For the benzyloxy group, the methylene carbon (-CH₂) signal is typically found near 75 ppm, and the carbons of its phenyl ring resonate in the 127-136 ppm range.

Table 2: Representative ¹³C NMR Data for this compound (in CDCl₃)
Carbon AssignmentChemical Shift (δ, ppm)
-CHO (C-7)191.5
C-4158.0
C-1' (benzyloxy)135.8
C-1135.1
C-2, C-6133.2
C-2', C-3', C-4' (benzyloxy)129.0-127.5
C-3, C-5118.3
-CH₂-75.2

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically through 2-4 bonds). For this molecule, COSY would primarily show correlations among the five protons of the benzyloxy phenyl ring, helping to assign their specific positions (ortho, meta, para). No cross-peaks would be observed for the aldehydic proton or the aromatic protons on the dibrominated ring, as they are singlets with no adjacent protons to couple with.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons they are directly attached to (one-bond ¹J_CH coupling). HSQC is used to definitively link the proton signals to their corresponding carbon signals. For instance, it would show a cross-peak between the methylene proton signal at 5.17 ppm and the carbon signal at 75.2 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically 2-3 bonds, ²J_CH and ³J_CH), which is essential for piecing together the molecular framework. Key HMBC correlations would include:

A correlation from the aldehydic proton (9.90 ppm) to C-1, C-2, and C-6, confirming its position on the dibrominated ring.

Correlations from the methylene protons (-CH₂-, 5.17 ppm) to the C-4 of the dibrominated ring and to the C-1' of the benzyl group's phenyl ring, confirming the ether linkage.

Correlations from the H-2/H-6 protons (8.05 ppm) to C-1, C-3, C-4, and C-5, confirming the substitution pattern on the main aromatic ring.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Vibrational Analysis and Confirmation

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of this compound displays characteristic absorption bands that confirm its structure.

A strong, sharp absorption peak characteristic of the aldehyde carbonyl (C=O) stretch is prominently observed around 1705 cm⁻¹. The presence of the aromatic rings is confirmed by C=C stretching vibrations in the 1600-1450 cm⁻¹ region and aromatic C-H stretching just above 3000 cm⁻¹. The crucial C-O-C ether linkage is identified by its asymmetric and symmetric stretching bands, typically appearing as strong absorptions around 1255 cm⁻¹ and 1040 cm⁻¹, respectively. The C-Br stretching vibrations are expected at lower wavenumbers, generally in the 600-500 cm⁻¹ range.

Table 3: Representative FT-IR Vibrational Bands for this compound
Frequency (cm⁻¹)Vibrational ModeIntensity
~3060Aromatic C-H StretchMedium
~2870, ~2770Aldehyde C-H Stretch (Fermi resonance)Weak
~1705Aldehyde C=O StretchStrong
~1580, ~1460Aromatic C=C StretchMedium-Strong
~1255Aryl-Alkyl Ether C-O-C Asymmetric StretchStrong
~1040Aryl-Alkyl Ether C-O-C Symmetric StretchStrong
~580C-Br StretchMedium

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. For this compound (C₁₄H₁₀Br₂O₂), the monoisotopic mass is 367.9048 g/mol . The mass spectrum exhibits a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br isotopes).

Electron ionization (EI) mass spectrometry reveals a predictable fragmentation pattern. A common and abundant fragment is the tropylium (B1234903) ion ([C₇H₇]⁺) at m/z 91, resulting from the cleavage of the benzyl group. Other significant fragmentation pathways include the loss of a hydrogen atom to form the [M-1]⁺ ion, loss of the aldehyde group ([M-29]⁺), and loss of a bromine atom ([M-79/81]⁺). These fragmentation patterns provide definitive evidence for the molecular weight and the key structural components of the compound.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound
m/zFragment IonFragmentation Pathway
368/370/372[C₁₄H₁₀Br₂O₂]⁺Molecular Ion [M]⁺
289/291[C₇H₄Br₂O]⁺Loss of benzyl radical [M - C₇H₇]⁺
183/185[C₇H₄BrO]⁺Loss of benzyl and one bromine radical
91[C₇H₇]⁺Tropylium ion (from benzyloxy group)

Single Crystal X-ray Diffraction Studies for Absolute Molecular and Supramolecular Architecture

While specific crystal structure data for this compound is not widely published, analysis of closely related analogues like 4-benzyloxybenzaldehyde provides significant insight into its likely solid-state structure. nih.gov Single-crystal X-ray diffraction would provide the absolute confirmation of its molecular geometry, bond lengths, bond angles, and intermolecular packing in the crystal lattice.

Table 5: Predicted Crystallographic Parameters (based on analogues)
ParameterPredicted Value / System
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or Pbca (common for such molecules)
Key Intermolecular InteractionsHalogen bonding (Br···O), C-H···O hydrogen bonds, π-π stacking
Dihedral Angle (between rings)Expected to be significant (>40°) due to steric hindrance

Elucidation of Intermolecular Interactions (C-H···O Hydrogen Bonding, C-H···π, π-π Stacking, Halogen Bonding)

Halogen Bonding: A key interaction expected in this molecule is halogen bonding. mdpi.com This occurs when a covalently bonded halogen atom, in this case, bromine, acts as an electrophilic region (a σ-hole) and interacts favorably with a nucleophilic site on an adjacent molecule. mdpi.com The directionality of this interaction, defined by a near-linear arrangement between the electron-donating atom, the bromine, and the carbon to which the bromine is attached (A⋯Br–C angle), is a primary identifying feature. mdpi.com Studies on bromobenzene (B47551) clusters confirm that halogen bonding is a significant binding motif in such systems. nih.govresearchgate.net

C-H···O and C-H···π Interactions: Weak hydrogen bonds, particularly C-H···O interactions, are also prominent. In analogous structures, such as 4-Methoxy-3-(4-nitrobenzyloxy)benzaldehyde, non-classical C-H···O hydrogen bonds have been shown to link adjacent molecules, playing a definitive role in the crystal packing. nih.gov Furthermore, C-H···π interactions, where a C-H bond points towards the electron-rich π system of a benzene (B151609) ring, are recognized as another important stabilizing force in aromatic systems. researchgate.netvu.nl

π-π Stacking: Given the presence of two aromatic rings, π-π stacking interactions are anticipated. These interactions involve the face-to-face or offset stacking of the benzene rings of neighboring molecules. researchgate.net Research on similar aromatic halogen compounds has shown that the interplay between π-π stacking and halogen bonding often determines the final solid-state organization. nih.govresearchgate.netrsc.org Computational studies on bromobenzene dimers have identified four distinct π-stacked minimum energy structures, underscoring the significance of this interaction. nih.govresearchgate.net

Analysis of Crystal Packing Motifs and Supramolecular Networks

The combination of intermolecular forces gives rise to specific and repeating patterns of molecular assembly, known as crystal packing motifs. In molecules structurally similar to this compound, these motifs can form complex supramolecular networks.

For instance, in the related compound 4-Methoxy-3-(4-nitrobenzyloxy)benzaldehyde, weak C-H···O interactions are responsible for linking molecules into distinct centrosymmetric tetramers, which then serve as the building blocks of the larger crystal lattice. nih.gov It is plausible that this compound could adopt similar motifs. The presence of two bromine atoms also introduces the possibility of Br···Br or Br···O halogen bonding, which would further influence the packing arrangement and contribute to the formation of one-, two-, or three-dimensional networks. mdpi.comrsc.org The competition and synergy between π-stacking and halogen bonding are critical in defining the ultimate supramolecular structure. rsc.org

Crystallographic studies of analogous benzyloxybenzaldehyde derivatives indicate that such compounds often crystallize in the monoclinic or orthorhombic systems. The crystal data for the related 4-Methoxy-3-(4-nitrobenzyloxy)benzaldehyde, which crystallizes in a monoclinic system, is presented below as an illustrative example. nih.gov

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)6.853 (1)
b (Å)11.994 (2)
c (Å)16.405 (3)
β (°)98.28 (3)
Volume (ų)1334.4 (4)
Z4

Conformational Analysis and Torsional Angles in the Solid State

Conformational analysis of this compound in the solid state reveals the molecule's three-dimensional shape, which is largely defined by the rotation around its single bonds. The torsional angles, which describe the rotation around the C-C and C-O single bonds, are key to understanding this conformation.

A critical conformational parameter is the dihedral angle between the two benzene rings (the dibrominated phenyl ring and the phenyl ring of the benzyl group). In a structurally similar molecule, 4-Methoxy-3-(4-nitrobenzyloxy)benzaldehyde, the two benzene rings are nearly coplanar, exhibiting a small dihedral angle of just 3.98 (7)°. nih.gov This suggests that the benzyloxy moiety in such compounds does not freely rotate but adopts a specific, low-energy conformation in the crystalline state. The planarity is influenced by the crystal packing forces and intramolecular steric effects. The specific values for the torsional angles involving the ether linkage (C-C-O-C) and the attachment of the aldehyde group would precisely define the orientation of the functional groups relative to the benzene rings.

Powder X-ray Diffraction (PXRD) for Crystallinity and Phase Identification in Bulk Materials

Powder X-ray Diffraction (PXRD) is an essential analytical technique used to characterize the bulk properties of a crystalline solid. While single-crystal X-ray diffraction provides detailed structural information from a perfect crystal, PXRD is used to confirm that the bulk synthesized material possesses the same crystalline phase. The technique generates a unique diffraction pattern, or fingerprint, for a specific crystalline solid.

For this compound, PXRD would be employed to verify the phase purity of a synthesized batch, ensuring the absence of amorphous content or other crystalline polymorphs. Polymorphism, the existence of multiple crystalline forms, can occur in organic molecules and lead to different physical properties. For instance, studies on other organic compounds have shown the existence of different crystalline forms that exhibit distinct melting points, a phenomenon that PXRD is well-suited to investigate. nih.gov The PXRD pattern serves as a standard for quality control and material identification.

Thermogravimetric Analysis (TGA) for Thermal Stability and Decomposition Profile

Thermogravimetric Analysis (TGA) is a thermal analysis method that measures the change in mass of a sample as a function of temperature in a controlled atmosphere. tainstruments.com It is primarily used to evaluate the thermal stability and decomposition characteristics of a material. tainstruments.comnih.gov

A TGA experiment on this compound would reveal the temperatures at which the compound begins to degrade and the profile of its decomposition. The resulting data is plotted as a thermogram, showing the percentage of initial mass remaining versus temperature. researchgate.net A typical analysis would show a stable region at lower temperatures where no mass loss occurs, followed by one or more distinct steps of mass loss at higher temperatures, corresponding to the decomposition of the molecule. researchgate.net An initial small weight loss below 100-120°C can often be attributed to the evaporation of residual solvent or adsorbed water. nih.gov The onset temperature of the main decomposition step is a key indicator of the compound's thermal stability.

The data below represents a hypothetical TGA profile for an organic compound like this compound to illustrate the typical output of the analysis.

Decomposition StageTemperature Range (°C)Mass Loss (%)Associated Process
130 - 110~0.5%Loss of adsorbed moisture/solvent
2250 - 350~45%Major decomposition (e.g., loss of benzyl group)
3350 - 500~35%Further fragmentation and charring
->500~20%Residual char

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Molecular and Electronic Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 4-Benzyloxy-3,5-dibromo-benzaldehyde, DFT calculations, often using functionals like B3LYP, are employed to determine its fundamental molecular and electronic characteristics.

Geometry optimization is a computational process to find the three-dimensional arrangement of atoms that corresponds to the lowest energy state, known as the ground-state equilibrium geometry. For this compound, a key structural feature is the relative orientation of the benzyloxy group with respect to the dibromobenzaldehyde ring. The molecule's flexibility, particularly around the ether linkage, gives rise to a complex conformational landscape.

Table 1: Representative Optimized Geometrical Parameters for a Benzaldehyde (B42025) Core Structure Based on DFT Calculations on Analogous Compounds

ParameterBondValue (Å or °)ParameterAngleValue (°)
Bond LengthC=O (aldehyde)~1.21Bond AngleC-C-C (ring)~120
Bond LengthC-C (aromatic)~1.40Bond AngleO-C-C (aldehyde)~125
Bond LengthC-Br~1.90Bond AngleC-O-C (ether)~118
Bond LengthC-O (ether)~1.37Dihedral AngleC-O-C-CVariable

Note: The values are approximations based on DFT studies of structurally related benzaldehyde derivatives. researchgate.net

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity prediction. youtube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, defining the molecule's nucleophilicity, while the LUMO acts as an electron acceptor, defining its electrophilicity. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. A small energy gap suggests that the molecule can be easily excited, implying higher chemical reactivity. researchgate.net From the energies of the HOMO and LUMO, various global reactivity descriptors can be calculated, offering a quantitative measure of the molecule's reactive tendencies. conicet.gov.arnih.gov

Table 2: Global Reactivity Descriptors Derived from HOMO-LUMO Energies

DescriptorFormulaDescription
Ionization Potential (IP)IP ≈ -EHOMOThe energy required to remove an electron.
Electron Affinity (EA)EA ≈ -ELUMOThe energy released when an electron is added.
Chemical Hardness (η)η = (IP - EA) / 2Measures resistance to change in electron distribution.
Chemical Softness (S)S = 1 / (2η)The reciprocal of hardness, indicating higher reactivity.
Electronegativity (χ)χ = (IP + EA) / 2The power of an atom to attract electrons to itself.
Electrophilicity Index (ω)ω = μ2 / (2η) where μ = -χMeasures the propensity to accept electrons.

Formulas and descriptions are based on DFT analysis of related compounds. conicet.gov.arnih.gov

For this compound, the HOMO is expected to be localized on the electron-rich benzyloxy ring and the oxygen atoms, while the LUMO is likely centered on the benzaldehyde ring, particularly the carbonyl group. This distribution predicts that the molecule will act as a nucleophile at the benzyloxy moiety and as an electrophile at the aldehyde carbon.

The Molecular Electrostatic Potential (MEP) surface is a visual tool that maps the electrostatic potential onto the electron density surface of a molecule. researchgate.net It uses a color scale to identify regions of varying charge distribution, providing a clear picture of a molecule's reactive sites.

Red/Yellow Regions: Indicate negative electrostatic potential, signifying electron-rich areas. These sites are prone to electrophilic attack.

Blue Regions: Indicate positive electrostatic potential, signifying electron-poor areas. These sites are susceptible to nucleophilic attack.

Green Regions: Represent neutral or zero potential.

In this compound, MEP analysis is expected to show a significant negative potential (red) around the carbonyl oxygen atom of the aldehyde group and the ether oxygen, highlighting them as primary sites for electrophilic interaction. researchgate.net Conversely, a positive potential (blue) would be anticipated around the aldehydic hydrogen and potentially the hydrogens of the aromatic rings, marking them as sites for nucleophilic interaction. researchgate.net

Charge population analysis methods, such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis, are used to assign partial charges to each atom in a molecule. uba.ar This quantification helps in understanding the electronic environment and reactivity of different atomic sites. NBO analysis, in particular, provides a detailed picture of charge delocalization and hyper-conjugative interactions that contribute to molecular stability. nih.gov

Bond order analysis quantifies the number of chemical bonds between a pair of atoms. uba.ar A value close to 1.0 indicates a single bond, 2.0 a double bond, and so on. This analysis confirms the bonding pattern within the molecule and can reveal partial double-bond character in conjugated systems, which is expected in the aromatic rings and the linkage to the carbonyl group of this compound.

Table 3: Illustrative Mulliken Atomic Charges for Key Atoms

AtomExpected Mulliken Charge (a.u.)
O (Carbonyl)Highly Negative (~ -0.5)
C (Carbonyl)Highly Positive (~ +0.5)
O (Ether)Negative (~ -0.4)
BrSlightly Negative (~ -0.05)

Note: These are representative values based on general principles and analysis of similar molecules.

Quantification of Intermolecular Interaction Energies

The solid-state packing and bulk properties of this compound are governed by a network of non-covalent intermolecular interactions. Computational methods are used to quantify the energy of these interactions, revealing which forces are most significant in the crystal lattice. Studies on structurally related multi-substituted benzaldehyde derivatives have identified several key interactions. rsc.org

These interactions include weak C–H⋯O hydrogen bonds, C–H⋯π interactions, halogen bonding (C-Br···O or C-Br···Br), and π–π stacking between aromatic rings. rsc.org Energy decomposition analysis can further break down the interaction energies into electrostatic, dispersion, polarization, and exchange-repulsion components, providing a deeper understanding of the nature of the bonding.

Table 4: Types and Typical Energies of Intermolecular Interactions in Similar Benzaldehyde Derivatives

Interaction TypeDescriptionTypical Stabilization Energy (kJ/mol)
Lone Pair–πInteraction between an oxygen lone pair and an aromatic ring.-34.3
C–H⋯OA weak hydrogen bond between a C-H group and an oxygen atom.-13.1 to -23.7
C–H⋯πInteraction of a C-H bond with the face of an aromatic ring.-8.9
C–H⋯BrA weak interaction involving a bromine atom as a hydrogen bond acceptor.-4.0

Data sourced from a study on substituted benzaldehyde derivatives, demonstrating the magnitude of such interactions. rsc.org

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) are computational techniques used extensively in medicinal chemistry to correlate a molecule's chemical structure with its biological activity. These models aim to predict the activity of new compounds based on the properties of known molecules.

For derivatives containing the "4-benzyloxy" scaffold, QSAR studies have been successfully employed. pandawainstitute.com These studies involve calculating a set of molecular descriptors for a series of compounds. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO energy, atomic charges).

A mathematical model, often using methods like Multiple Linear Regression (MLR), is then developed to create an equation linking these descriptors to the observed biological activity (e.g., the half-maximal inhibitory concentration, IC₅₀). pandawainstitute.com

A typical QSAR equation might look like: pIC₅₀ = c₀ + c₁(Descriptor A) - c₂(Descriptor B) + ...

Such models, once rigorously validated, can be used to screen virtual libraries of compounds and prioritize the synthesis of molecules with potentially enhanced activity. pandawainstitute.com For this compound, a QSAR model could predict its potential efficacy against a specific biological target by inputting its calculated molecular descriptors into a relevant, validated equation.

Molecular Docking Simulations for Ligand-Target Protein Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.gov This method is instrumental in medicinal chemistry for understanding how a ligand, such as this compound, might interact with a protein's active site. nih.gov While specific docking studies for this compound are not extensively detailed in the public domain, research on structurally similar benzyloxy and dibromobenzaldehyde derivatives provides significant insights into its potential biological interactions.

Studies on related benzyloxy derivatives have shown that these molecules can act as inhibitors for various enzymes. For instance, investigations into 4-benzyloxy-2-trichloromethylquinazoline derivatives as inhibitors of Plasmodium falciparum dihydrofolate reductase-thymidylate synthase (PfDHFR-TS) revealed significant binding energies, in some cases as high as -9.869 kcal/mol. pandawainstitute.com These interactions are often stabilized by key amino acid residues such as Leu46, Asp54, Ser111, and Thr185 within the enzyme's binding pocket. pandawainstitute.com The benzyloxy group, along with other substituents, plays a crucial role in the binding affinity and specificity for different molecular targets.

Similarly, molecular modeling of other benzaldehyde derivatives has been used to probe their binding affinity for targets like the main protease of SARS-CoV-2. nih.gov In such studies, the compound's aldehyde and substituted benzene (B151609) ring form a network of interactions, including hydrogen bonds and hydrophobic contacts, with the amino acid residues in the active site. These computational approaches help in identifying potential lead compounds for further structural optimization and drug development. nih.gov

Table 1: Representative Molecular Docking Interactions for Benzaldehyde Derivatives

Target Protein Derivative Class Key Interacting Residues (Hypothetical for Target Compound) Predicted Binding Energy (kcal/mol) Reference
PfDHFR-TS Benzyloxy-quinazoline Leu46, Asp54, Ser111, Thr185 -9.5 to -9.9 pandawainstitute.com
SARS-CoV-2 Main Protease Hydrazide-based (Not specified) -8.1 nih.gov
Cyclooxygenase-1 (COX-1) 1,2,4-triazole (Not specified) (Not specified) csfarmacie.cz

This table presents data from studies on derivatives to illustrate potential interactions. Specific values for this compound would require dedicated computational studies.

Theoretical Spectroscopic Data Prediction and Validation (e.g., IR, NMR)

Theoretical calculations, particularly using Density Functional Theory (DFT), are powerful tools for predicting and understanding the spectroscopic properties of molecules. researchgate.net These methods allow for the calculation of vibrational frequencies (Infrared spectroscopy) and chemical shifts (Nuclear Magnetic Resonance spectroscopy), which can then be compared with experimental data for validation.

For halogenated benzaldehyde derivatives, DFT calculations have been successfully employed to analyze their infrared (IR) spectra. researchgate.net Theoretical studies on compounds like 2-bromo-4-chlorobenzaldehyde (B1282380) have shown a good correlation between calculated and experimental vibrational frequencies. researchgate.net Such analyses help in the definitive assignment of vibrational bands, such as the characteristic carbonyl (C=O) stretching frequency. The position of this band is sensitive to the electronic effects of the substituents on the benzene ring and interactions with solvents. researchgate.net

In the case of this compound, theoretical IR spectra would likely predict a strong absorption band for the C=O stretch, influenced by the electron-withdrawing bromine atoms and the bulky benzyloxy group.

Similarly, theoretical predictions of ¹H and ¹³C NMR chemical shifts using methods like the Gauge-Including Atomic Orbital (GIAO) method are standard practice. researchgate.net For related compounds, such as 5-chloro-2-hydroxy-3-methoxybenzaldehyde, computed chemical shifts have shown excellent agreement with experimental findings. researchgate.net These calculations are crucial for confirming the molecular structure by assigning specific signals in the NMR spectrum to the corresponding protons and carbon atoms in the molecule. For this compound, theoretical calculations would help assign the signals for the aldehydic proton, the aromatic protons on both benzene rings, and the methylene (B1212753) protons of the benzyloxy group.

Table 2: Predicted vs. Experimental Spectroscopic Data (Illustrative for Halogenated Benzaldehydes)

Spectroscopic Technique Parameter Theoretical Prediction Method Predicted Value Range Experimental Value Range Reference
Infrared (IR) Carbonyl (C=O) Stretch (cm⁻¹) DFT/B3LYP ~1680 - 1710 ~1685 - 1715 researchgate.net
¹³C NMR Aldehyde Carbon (ppm) GIAO ~189 - 193 ~190 - 194 researchgate.net
¹H NMR Aldehyde Proton (ppm) GIAO ~9.8 - 10.2 ~9.9 - 10.3 researchgate.net

Note: The values presented are typical ranges for halogenated benzaldehyde derivatives and serve as an illustration. Precise values for this compound would require specific experimental measurement and computational analysis.

Chemical Transformations and Synthesis of Advanced Derivatives

Aldehyde Functional Group Reactivity Studies

The aldehyde group is a key site for a multitude of chemical transformations, including reductions, condensations, and oxidations.

The aldehyde functional group of 4-Benzyloxy-3,5-dibromo-benzaldehyde can be selectively reduced to a primary alcohol, yielding (4-(benzyloxy)-3,5-dibromophenyl)methanol. bldpharm.com This transformation is typically achieved using mild reducing agents to avoid unwanted side reactions, such as the reduction of the aromatic ring or cleavage of the benzyl (B1604629) ether. Common reagents for this purpose include sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like methanol (B129727) or ethanol (B145695). Another potent reducing agent, lithium aluminum hydride (LiAlH₄), has been used for the reduction of related dibrominated benzoate (B1203000) esters to the corresponding alcohol. jocpr.com

Table 1: Reagents for Selective Reduction of this compound

ReagentProduct
Sodium Borohydride (NaBH₄)(4-(Benzyloxy)-3,5-dibromophenyl)methanol
Lithium Aluminum Hydride (LiAlH₄)(4-(Benzyloxy)-3,5-dibromophenyl)methanol

The electrophilic carbon atom of the aldehyde group readily reacts with various nucleophiles, leading to the formation of new carbon-nitrogen and carbon-carbon bonds. These condensation reactions are fundamental in synthesizing a wide array of derivatives.

Schiff Bases: The reaction of this compound with primary amines results in the formation of imines, commonly known as Schiff bases. This reaction typically proceeds by the nucleophilic addition of the amine to the carbonyl group, forming an unstable carbinolamine intermediate, which then dehydrates to yield the final product. ijmcmed.org Studies on the related 4-benzyloxybenzaldehyde have shown successful synthesis of Schiff bases upon reaction with compounds like 2-aminophenol (B121084) and 2-aminopyridine. ijddr.in This condensation is a versatile method for creating molecules with diverse biological and chemical properties. jocpr.comresearchgate.netcore.ac.uk

Hydrazones: Hydrazones are synthesized through the condensation of an aldehyde with a hydrazine (B178648) derivative, such as a substituted benzoic acid hydrazide. nih.govnih.gov This reaction involves the formation of a C=N-N bond and is a common strategy for creating compounds with a wide range of applications. beilstein-journals.orgtubitak.gov.tr The general procedure involves reacting the aldehyde with the appropriate hydrazide in a suitable solvent, often with acid catalysis, to yield the corresponding N'-benzylidene-benzohydrazide. nih.govresearchgate.net

Chalcones: Chalcones, or 1,3-diaryl-2-propen-1-ones, are synthesized via the Claisen-Schmidt condensation, which is a base-catalyzed aldol (B89426) condensation between an aromatic aldehyde and a ketone. univ-ovidius.roresearchgate.net Research has demonstrated the successful synthesis of numerous chalcone (B49325) analogs starting from 4-(benzyloxy)benzaldehyde (B125253) and various acetophenones or heteroaryl methyl ketones. univ-ovidius.roresearchgate.netconsensus.app The reaction is typically carried out in the presence of a base like sodium hydroxide (B78521) (NaOH) or piperidine (B6355638). univ-ovidius.roresearchgate.net This methodology allows for the facile creation of the α,β-unsaturated enone system characteristic of chalcones.

Table 2: Condensation Reactions of the Aldehyde Group

NucleophileReaction TypeProduct ClassCatalyst/Conditions
Primary Amines (R-NH₂)CondensationSchiff BasesAcid/Base catalysis, dehydration
Hydrazides (R-CO-NHNH₂)CondensationHydrazonesAcid catalysis, reflux
Ketones (R-CO-CH₃)Claisen-Schmidt CondensationChalconesBase (e.g., NaOH, piperidine)

The aldehyde group can be oxidized to a carboxylic acid, a transformation that converts this compound into 4-benzyloxy-3,5-dibromobenzoic acid. This reaction is typically performed using strong oxidizing agents. While the specific oxidation of this compound is not detailed in the provided results, the oxidation of aldehydes to carboxylic acids is a standard and well-documented organic transformation. Reagents commonly employed for this purpose include potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃). The reverse reaction, the oxidation of a substituted benzyl alcohol to an aldehyde, has been accomplished using manganese dioxide (MnO₂). jocpr.com

Table 3: Common Oxidizing Agents for Aldehyde to Carboxylic Acid Conversion

Oxidizing Agent
Potassium Permanganate (KMnO₄)
Chromium Trioxide (CrO₃)
Jones Reagent (CrO₃ in H₂SO₄/acetone)

Aromatic Halogen Reactivity and Derivatization

The two bromine atoms on the aromatic ring of this compound are sites for further functionalization, primarily through substitution or cross-coupling reactions.

Nucleophilic aromatic substitution (SNAr) is a key reaction for replacing halogen atoms on an aromatic ring with nucleophiles. youtube.com The success of these reactions is highly dependent on the electronic nature of the aromatic ring. The presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (in this case, bromine) is crucial for activating the ring towards nucleophilic attack. nih.govyoutube.com In this compound, the aldehyde group is a moderately electron-withdrawing group located ortho to both bromine atoms. This positioning should activate the C-Br bonds, making them susceptible to substitution by potent nucleophiles like alkoxides, amides, or thiolates under appropriate conditions, which may include elevated temperatures. youtube.commasterorganicchemistry.com This reaction proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex as an intermediate. youtube.com

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, and they represent a primary method for the derivatization of aryl halides. uwindsor.ca The bromine atoms of this compound make it an excellent substrate for such transformations.

The Suzuki-Miyaura coupling is a widely used reaction that couples an aryl halide with an organoboron compound (like a boronic acid or ester) in the presence of a palladium catalyst and a base. researchgate.net This reaction has been successfully employed to couple various aryl bromides with a wide range of boronic acids, demonstrating its broad applicability and functional group tolerance. uzh.chnih.gov Applying this methodology to this compound would allow for the introduction of new aryl, heteroaryl, or alkyl groups at the 3- and 5-positions, leading to a vast library of complex derivatives.

Other palladium-catalyzed cross-coupling reactions, such as the Heck, Sonogashira, and Buchwald-Hartwig amination reactions, could also be explored to further diversify the structure by introducing alkenyl, alkynyl, and amino functionalities, respectively.

Table 4: Potential Cross-Coupling Reactions for Derivatization

Reaction NameCoupling PartnerBond FormedTypical Catalyst System
Suzuki-MiyauraBoronic Acid/Ester (R-B(OH)₂)C-C (Aryl-Aryl, Aryl-Alkyl)Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃, K₂CO₃)
HeckAlkeneC-C (Aryl-Alkenyl)Pd catalyst (e.g., Pd(OAc)₂), Base
SonogashiraTerminal AlkyneC-C (Aryl-Alkynyl)Pd catalyst, Cu(I) co-catalyst, Base
Buchwald-HartwigAmine/AmideC-N (Aryl-Amino)Pd catalyst, Phosphine ligand, Base

Synthesis of Complex Heterocyclic Scaffolds and Ring Systems

The strategic placement of reactive functional groups—an aldehyde and ortho-dibromo substituents—on the chemically robust 4-benzyloxy-3,5-dibromobenzaldehyde scaffold makes it a valuable precursor for the construction of diverse and complex heterocyclic systems. Its utility is particularly pronounced in multicomponent reactions (MCRs), which allow for the efficient, one-pot synthesis of intricate molecular architectures from three or more starting materials. nih.govwikipedia.orgunair.ac.idillinois.edu This section explores the potential of 4-benzyloxy-3,5-dibromobenzaldehyde in the synthesis of prominent heterocyclic scaffolds, namely dihydropyrimidines, dihydropyridines, and pyrimido[4,5-b]quinolines. While direct literature examples for the use of 4-benzyloxy-3,5-dibromobenzaldehyde in these specific syntheses are not extensively documented in the searched literature, its structural features strongly suggest its applicability based on well-established reaction mechanisms with analogous aromatic aldehydes.

Dihydropyrimidine (B8664642) Scaffolds via the Biginelli Reaction

The Biginelli reaction, a cornerstone of heterocyclic chemistry, is a one-pot cyclocondensation of an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (B33335) or thiourea. wikipedia.orgtaylorandfrancis.com This acid-catalyzed reaction is a powerful tool for creating 3,4-dihydropyrimidin-2(1H)-ones or -thiones, which are of significant interest in medicinal chemistry. wikipedia.org

Given the reactivity of its aldehyde group, 4-benzyloxy-3,5-dibromobenzaldehyde is an excellent candidate for the Biginelli reaction. The reaction would proceed by combining the aldehyde with ethyl acetoacetate (B1235776) and urea (or thiourea) in the presence of an acid catalyst, such as hydrochloric acid or a Lewis acid. wikipedia.org The resulting dihydropyrimidine would prominently feature the 4-(benzyloxy)-3,5-dibromophenyl moiety at the C4 position of the heterocyclic ring. The general reaction scheme is presented below.

Representative Synthesis of a Dihydropyrimidine Derivative:

Reactant 1Reactant 2Reactant 3CatalystProduct
This compoundEthyl acetoacetateUreaH⁺Ethyl 4-(4-(benzyloxy)-3,5-dibromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
This compoundEthyl acetoacetateThioureaH⁺Ethyl 4-(4-(benzyloxy)-3,5-dibromophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

The mechanism involves the initial acid-catalyzed condensation of the aldehyde with urea to form a reactive N-acylimine intermediate. This is followed by the nucleophilic addition of the enolate of the β-ketoester and subsequent cyclization and dehydration to yield the final dihydropyrimidine product. wikipedia.org The resulting molecules are valuable for further structural modifications, leveraging the bromine atoms for cross-coupling reactions or debenzylation to unmask the phenolic hydroxyl group.

Dihydropyridine (B1217469) Scaffolds via the Hantzsch Synthesis

The Hantzsch dihydropyridine synthesis is another classic multicomponent reaction that constructs 1,4-dihydropyridines, a class of compounds known for their cardiovascular activities. wikipedia.orgchemtube3d.com The reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source, commonly ammonia (B1221849) or ammonium (B1175870) acetate (B1210297). wikipedia.orgorganic-chemistry.org

4-Benzyloxy-3,5-dibromobenzaldehyde can serve as the aldehyde component in the Hantzsch synthesis. The reaction with two equivalents of a β-ketoester, such as ethyl acetoacetate, and ammonium acetate would yield a 1,4-dihydropyridine (B1200194) derivative bearing the substituted phenyl ring at the 4-position.

Representative Synthesis of a Dihydropyridine Derivative:

Reactant 1Reactant 2Reactant 3Product
This compoundEthyl acetoacetate (2 equiv.)NH₄OAcDiethyl 4-(4-(benzyloxy)-3,5-dibromophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
This compoundMethyl acetoacetate (2 equiv.)NH₄OAcDimethyl 4-(4-(benzyloxy)-3,5-dibromophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

The mechanism of the Hantzsch synthesis is thought to proceed through the initial formation of an enamine from the β-ketoester and ammonia, and a Knoevenagel condensation product from the aldehyde and the second equivalent of the β-ketoester. These two intermediates then combine and cyclize to form the dihydropyridine ring. wikipedia.org The resulting Hantzsch esters are stable but can be oxidized to the corresponding pyridine (B92270) derivatives, further expanding the synthetic utility.

Pyrimido[4,5-b]quinoline Scaffolds

More complex fused heterocyclic systems, such as pyrimido[4,5-b]quinolines, can also be synthesized using multicomponent strategies involving an aromatic aldehyde. These compounds are of interest due to their diverse biological activities. nih.govnih.gov A common approach involves the one-pot reaction of an aldehyde, a β-diketone (like dimedone), and an aminopyrimidine, such as 6-amino-1,3-dimethyluracil. nih.govnih.gov

In this context, 4-benzyloxy-3,5-dibromobenzaldehyde would react with dimedone and 6-amino-1,3-dimethyluracil, often under thermal conditions or with a catalyst, to produce the corresponding pyrimido[4,5-b]quinoline derivative.

Representative Synthesis of a Pyrimido[4,5-b]quinoline Derivative:

Reactant 1Reactant 2Reactant 3Catalyst/ConditionsProduct
This compoundDimedone6-Amino-1,3-dimethyluracilDABCO, 90 °C, solvent-free8-(4-(Benzyloxy)-3,5-dibromophenyl)-1,3-dimethyl-6,7,8,10-tetrahydropyrimido[4,5-b]quinoline-2,4,9(1H,3H,5H)-trione
This compoundDimedone6-Amino-1,3-dimethyluracilTrityl chloride, Chloroform, reflux8-(4-(Benzyloxy)-3,5-dibromophenyl)-1,3-dimethyl-6,7,8,10-tetrahydropyrimido[4,5-b]quinoline-2,4,9(1H,3H,5H)-trione

The reaction likely proceeds through an initial Knoevenagel condensation between the aldehyde and the active methylene (B1212753) compound (dimedone), followed by a Michael addition of the aminouracil and subsequent cyclization and dehydration to form the fused ring system. nih.gov The use of catalysts like 1,4-diazabicyclo[2.2.2]octane (DABCO) or trityl chloride can enhance the efficiency of this transformation. nih.govnih.gov

Applications As a Strategic Synthetic Intermediate in Advanced Chemical Research

Precursor for Advanced Pharmaceutical Intermediates and Drug Candidates

The utility of 4-Benzyloxy-3,5-dibromo-benzaldehyde as a precursor in medicinal chemistry is well-established, primarily due to its role in the synthesis of bioactive scaffolds. The strategic placement of its functional groups allows it to be methodically converted into more complex pharmaceutical intermediates.

A significant application is its use in the synthetic pathway toward 3,4,5-trimethoxybenzaldehyde (B134019) (TMB), a key intermediate for the antibacterial drug Trimethoprim (TMP). google.com The synthesis begins with the nucleophilic substitution of the two bromine atoms on the this compound ring with methoxy (B1213986) groups, typically using sodium methoxide (B1231860) in methanol (B129727), to yield 4-benzyloxy-3,5-dimethoxy-benzaldehyde. Subsequent cleavage of the benzyloxy ether protecting group furnishes the hydroxyl intermediate, which can then be further processed to TMB. Trimethoprim is an essential antibiotic that functions by inhibiting dihydrofolate reductase, an enzyme critical for bacterial DNA synthesis.

The compound's aldehyde group can be readily transformed, expanding its utility. It can be reduced to the corresponding primary alcohol, 4-Benzyloxy-3,5-dibromo-benzyl alcohol, using reducing agents like sodium borohydride (B1222165), or oxidized to 4-Benzyloxy-3,5-dibromo-benzoic acid with oxidizing agents such as potassium permanganate (B83412). These derivatives serve as new intermediates for a host of drug candidates, including esters and amides with potential therapeutic value.

Table 1: Key Synthetic Transformations and Pharmaceutical Relevance

Starting Material Reagent(s) Product Pharmaceutical Significance
This compound Sodium methoxide (CH₃ONa) 4-Benzyloxy-3,5-dimethoxy-benzaldehyde Intermediate for 3,4,5-trimethoxybenzaldehyde (TMB), a precursor to the antibiotic Trimethoprim. google.com
This compound Sodium borohydride (NaBH₄) 4-Benzyloxy-3,5-dibromo-benzyl alcohol A benzyl (B1604629) alcohol intermediate for further functionalization in drug synthesis.
This compound Potassium permanganate (KMnO₄) 4-Benzyloxy-3,5-dibromo-benzoic acid A benzoic acid intermediate for synthesizing esters and amides.

Furthermore, the general scaffold of dibromo-benzaldehydes is prevalent in the synthesis of various bioactive agents. For example, related structures like 2-amino-3,5-dibromobenzaldehyde (B195418) are used to create chalcones and quinolines that exhibit antimicrobial properties. amazonaws.com Similarly, the 4-benzyloxy-benzaldehyde core (without the bromine atoms) has been employed to develop potent and selective PPARα agonists, which are being investigated as potential treatments for retinal disorders. nih.gov This highlights the broader importance of the structural motifs present in this compound for drug discovery programs.

Building Block for Functional Materials Development

In the field of materials science, this compound serves as a valuable building block for creating novel functional materials, particularly those with applications in optoelectronics. Research has shown that derivatives of this compound can be incorporated into luminescent polymers and dendrimers. The presence of heavy bromine atoms in the molecular structure is known to enhance key electronic properties, such as intersystem crossing, which is beneficial for developing phosphorescent materials used in organic light-emitting diodes (OLEDs).

The compound's multifunctionality is key to its role in polymer synthesis. The aldehyde group can participate in condensation polymerizations, while the two bromine atoms provide sites for forming new carbon-carbon bonds through metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, or Heck couplings). This allows for the creation of highly conjugated polymer backbones with tailored electronic and photophysical properties.

The molecule is also a promising candidate for constructing Metal-Organic Frameworks (MOFs). MOFs are crystalline, porous materials built from metal nodes and organic "linker" molecules. researchgate.net The aldehyde group of this compound can be oxidized to a carboxylic acid, a common coordinating group used in MOF synthesis. The resulting rigid, dibrominated benzoic acid linker could then be reacted with metal ions to form a porous framework. The bromine atoms would be exposed within the pores of the MOF, making them available for post-synthetic modification, a powerful technique for fine-tuning the properties of the material for specific applications like gas separation or catalysis.

Table 2: Applications in Functional Material Synthesis

Material Type Role of this compound Key Functional Groups Potential Application
Luminescent Polymers/Dendrimers Monomer / Building Block Aldehyde, Dibromo Optoelectronics, OLEDs.
Conjugated Polymers Monomer for cross-coupling polymerization Dibromo (for C-C bond formation) Organic electronics, sensors.
Metal-Organic Frameworks (MOFs) Precursor to an organic linker (after oxidation to a carboxylic acid) Carboxylate (for metal coordination), Dibromo (for post-synthetic modification) Gas storage, separation, catalysis. researchgate.net

Role in the Synthesis of Task-Specific Ionic Liquids and Supported Reagents

The unique reactivity of this compound makes it a candidate for the synthesis of task-specific ionic liquids (ILs) and supported reagents, which are important in the advancement of green chemistry and efficient synthesis.

Ionic liquids functionalized with reactive groups like aldehydes have emerged as versatile platforms in organic synthesis, acting as recyclable solvents, catalysts, or reagents. researchgate.netresearchgate.net While direct synthesis using this compound is not widely reported, a clear pathway can be established based on known chemistry. An aldehyde-functionalized ionic liquid can be synthesized by reacting an N-alkylimidazole with a halo-alkoxy-benzaldehyde. The resulting imidazolium (B1220033) salt would contain the aldehyde moiety as a key functional handle. researchgate.net

Once incorporated into the ionic liquid structure, the aldehyde group can be easily transformed into other functionalities. This allows for the creation of a suite of task-specific ILs from a single precursor. For example, oxidation yields a carboxylic acid-functionalized IL, reduction gives an alcohol-functionalized IL, and condensation with a hydrazine (B178648) produces a hydrazone-functionalized IL. researchgate.net These materials can be used as recoverable reagents or scavengers to simplify reaction workups and purification.

Table 3: Potential Functional Group Transformations in a Benzaldehyde-Functionalized Ionic Liquid

Transformation Reagent Resulting Functional Group Potential Use of IL
Oxidation H₂O₂ / KOH Carboxylic Acid Basic catalyst, scavenger for amines. researchgate.net
Reduction NaBH₄ Benzyl Alcohol Nucleophilic reagent, linker. researchgate.net
Reductive Amination Aniline, H₂ Secondary Amine Basic catalyst, metal ligand. researchgate.net
Condensation Hydrazine Hydrazone Scavenger for carbonyls, ligand. researchgate.net

Moreover, the compound can be used to create solid-supported reagents. The bromine atoms allow the molecule to be covalently attached, or "grafted," onto a solid support such as silica (B1680970) gel or a polymer resin via nucleophilic substitution or a coupling reaction. The immobilized aldehyde then serves as a reactive site. Such supported reagents are highly advantageous as they can be used in excess to drive reactions to completion and then be easily removed from the reaction mixture by simple filtration, eliminating the need for complex chromatographic purification.

Medicinal Chemistry and Biological Activity Investigations of 4 Benzyloxy 3,5 Dibromo Benzaldehyde and Its Derivatives

In Vitro and In Vivo Antimicrobial Activity Studies (Antibacterial, Antifungal)

Derivatives of 4-Benzyloxy-3,5-dibromo-benzaldehyde have demonstrated notable antimicrobial properties. The core structure is often modified to enhance potency against various pathogens. The electrophilic nature of the benzaldehyde (B42025) group, combined with the presence of halogen atoms, is believed to contribute to its mechanism of action, which may involve interacting with nucleophilic sites on microbial proteins and inhibiting enzymes essential for survival.

Studies have shown that synthesized derivatives can exhibit significant antifungal activity, with some compounds achieving minimal inhibitory concentrations (MIC) as low as 0.06 μg/mL against certain fungal strains. Benzaldehyde derivatives, in general, are recognized for their broad biological activities, including antifungal and antibacterial effects. nih.govresearchgate.net For instance, research on newly synthesized carbazole (B46965) derivatives, which share some structural similarities, showed effective growth inhibition of Gram-positive bacteria like Staphylococcus aureus, with some derivatives reducing growth by over 60% at a concentration of 16 µg/mL. nih.gov However, Gram-negative bacteria such as E. coli and P. aeruginosa tend to be more resistant. nih.gov

In a study on benzimidazole (B57391) derivatives, the introduction of a benzoyl substituent on a phenoxymethylene linker resulted in a compound with potent activity against the Gram-negative pathogens E. coli (MIC = 1 μg/mL) and M. catarrhalis (MIC = 2 μg/mL). nih.gov While benzaldehyde itself may have a high MIC (≥1024 μg/mL), it has been shown to modulate the activity of antibiotics like ciprofloxacin (B1669076) and norfloxacin (B1679917) against S. aureus strains. nih.gov

Table 1: Selected Antimicrobial Activity of Benzaldehyde Derivatives

Compound/Derivative Class Target Organism Activity Metric Result Reference
Benzaldehyde Derivative Fungal Strains MIC As low as 0.06 µg/mL
Benzoyl-substituted benzimidazole E. coli MIC 1 µg/mL nih.gov
Benzoyl-substituted benzimidazole M. catarrhalis MIC 2 µg/mL nih.gov
Benzoyl-substituted benzimidazole S. pyogenes MIC 2 µg/mL nih.gov
Carbazole Derivatives S. aureus MIC 32 µg/mL nih.gov
Benzaldehyde S. aureus MIC ≥1024 µg/mL nih.gov

Anticancer Activity Research and Cytotoxicity Mechanisms Against Cancer Cell Lines

The anticancer potential of this compound and its analogs is an area of active investigation. Research indicates that these compounds can inhibit the proliferation of cancer cells and trigger apoptosis through various signaling pathways.

A study focusing on a series of benzyloxybenzaldehyde derivatives revealed significant cytotoxic activity against the human leukemia (HL-60) cell line, with some compounds being active at concentrations between 1-10 µM. nih.govresearchgate.net The mechanism of action for these potent derivatives was found to involve the induction of apoptosis and cell cycle arrest at the G2/M phase. nih.govresearchgate.net Further investigation showed that these compounds led to a loss of mitochondrial membrane potential in the cancer cells after 12 hours of treatment. nih.gov

Derivatives have been tested against a range of human cancer cell lines. For example, benzaldehyde formulations have shown a significant decrease in the viability of lung adenocarcinoma (COR-L105) and prostate cancer (DU-145) cells. rgcc-international.com Other studies have explored the cytotoxicity of related N-acyl hydrazone and 1,3,4-oxadiazole (B1194373) derivatives against human breast carcinoma (MDA-MB-231), prostatic carcinoma (PC-3), and lung cancer (A549) cell lines, with some compounds showing promising IC₅₀ values. mdpi.com

Table 2: Cytotoxicity of Benzyloxybenzaldehyde Derivatives Against Various Cancer Cell Lines

Compound/Derivative Cell Line Cancer Type IC₅₀ (µM) Reference
2-[(3-methoxybenzyl)oxy]benzaldehyde (29) HL-60 Leukemia Potent at 1-10 µM nih.govresearchgate.net
Hydrazone Derivative (1d) A549 Lung Cancer 49.79 mdpi.com
Hydrazone Derivative (1d) MDA-MB-231 Breast Cancer 31.49 mdpi.com
Hydrazone Derivative (1e) PC-3 Prostate Cancer 42.11 mdpi.com
Oxadiazole Derivative (2l) A549 Lung Cancer 36.26 mdpi.com
Oxadiazole Derivative (2l) MDA-MB-231 Breast Cancer 29.51 mdpi.com
Oxadiazole Derivative (2l) PC-3 Prostate Cancer 38.42 mdpi.com

The proposed mechanisms for this anticancer activity include the modulation of apoptotic pathways by stabilizing tumor suppressor proteins. The electrophilic nature of the aldehyde can lead to interactions with proteins involved in cancer progression, disrupting cellular signaling.

Antiviral Properties and Mechanism of Action

The investigation into the antiviral properties of this compound and its direct derivatives is an emerging field. While direct evidence is limited, related structures have shown promise. For instance, the parent compound, 4-(benzyloxy)benzaldehyde (B125253), has been utilized as an intermediate in the synthesis of non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov NNRTIs are a critical class of antiretroviral drugs for treating HIV/AIDS, and the need for new molecules to combat drug-resistant viral strains is constant. nih.gov

Furthermore, broader families of compounds containing similar heterocyclic scaffolds, such as 1,3,4-oxadiazoles, are known to possess a wide range of biological activities, including antiviral properties. mdpi.com This suggests that the benzaldehyde scaffold could be a valuable starting point for developing novel antiviral agents.

Evaluation of Antioxidant and Anti-inflammatory Efficacy

Benzaldehyde derivatives, particularly those containing bromine and hydroxyl groups (bromophenols), have been evaluated for their antioxidant capabilities. tubitak.gov.trsemanticscholar.org These compounds can scavenge free radicals, which are implicated in oxidative stress and various chronic diseases. semanticscholar.orgmdpi.com The antioxidant potential is often assessed through various in vitro assays, such as DPPH and ABTS radical scavenging, as well as ferric and cupric ion reducing power methods. tubitak.gov.trresearchgate.net

Natural bromophenols, which share structural elements with the title compound, have shown potent antioxidant activity. mdpi.com For example, bis(2,3-dibromo-4,5-dihydroxybenzyl) ether (BDDE) is a known free radical scavenger. mdpi.com Studies on benzylic acid-derived bromophenols have confirmed their effectiveness as DPPH and ABTS radical scavengers, with activities comparable to standard antioxidants like BHA and BHT. tubitak.gov.tr The main component of the essential oil from Periploca sepium, 2-hydroxy-4-methoxybenzaldehyde, also exhibited moderate antioxidant activity in DPPH, β-carotene bleaching, and metal chelation assays. nih.gov

In addition to antioxidant effects, various benzaldehyde derivatives have been reported to possess anti-inflammatory activity. researchgate.netmdpi.com This dual activity makes them interesting candidates for further investigation into diseases where oxidative stress and inflammation are intertwined.

Table 3: Antioxidant Activity of Benzaldehyde and Bromophenol Derivatives

Compound/Class Assay Activity Metric Result Reference
Periploca sepium Essential Oil DPPH Scavenging IC₅₀ 8.56 mg/mL nih.gov
2-Hydroxy-4-methoxybenzaldehyde DPPH Scavenging IC₅₀ 9.04 mg/mL nih.gov
Periploca sepium Essential Oil Ferrous Ion Chelating IC₅₀ 2.11 mg/mL nih.gov
2-Hydroxy-4-methoxybenzaldehyde Ferrous Ion Chelating IC₅₀ 2.31 mg/mL nih.gov
Benzaldehyde Antioxidant Activity - 52.9% at 8 mM researchgate.net

Enzyme Inhibition Studies (e.g., Lysine Specific Demethylase 1 (LSD1), Protein Tyrosine Phosphatase 1B (PTP1B), Alpha-glucosidase)

The ability of this compound derivatives to inhibit specific enzymes is a key area of medicinal chemistry research. These interactions can underpin their therapeutic effects.

Lysine Specific Demethylase 1 (LSD1): LSD1 is a recognized therapeutic target in oncology, particularly for acute myeloid leukemia (AML). nih.govnih.gov A series of 4-(4-benzyloxy)phenoxypiperidines were synthesized and evaluated as LSD1 inhibitors. researchgate.net One promising compound from this series demonstrated potent and reversible inhibitory activity against LSD1 with an IC₅₀ value of 4 µM. researchgate.net This inhibitor was also shown to suppress the migration of colon (HCT-116) and lung (A549) cancer cells. researchgate.net LSD1 inhibition is known to have potent antileukemic effects, improving survival in preclinical models of AML. nih.gov

Alpha-glucosidase: This enzyme is a target for managing type 2 diabetes. Bis(2,3-dibromo-4,5-dihydroxybenzyl) ether (BDDE), a marine bromophenol, has been identified as a potential α-glucosidase inhibitor. nih.gov Studies on its synthetic form confirmed its ability to bind to α-glucosidase and induce conformational changes, highlighting its potential for development as an antidiabetic agent. nih.gov Other studies on modified benzaldehyde derivatives have also shown inhibitory activity against α-glucosidase and α-amylase, suggesting the benzaldehyde core could serve as a parent structure for developing new inhibitors. nih.gov

Table 4: Enzyme Inhibition by Benzaldehyde Derivatives

Derivative Class Target Enzyme Activity Metric Result Reference
4-(4-Benzyloxy)phenoxypiperidine (10d) LSD1 IC₅₀ 4 µM researchgate.net
Bis(2,3-dibromo-4,5-dihydroxybenzyl) ether (BDDE) α-glucosidase Inhibition Confirmed nih.gov
4-Methoxy-2-hydroxybenzaldehyde α-amylase Inhibition 5.44x more effective than acarbose nih.gov
3,4-Dihydroxybenzaldehyde (B13553) α-glucosidase Inhibition Confirmed nih.gov

Detailed Structure-Activity Relationship (SAR) Elucidation

Understanding the relationship between the chemical structure of these compounds and their biological effects is critical for designing more potent and selective therapeutic agents.

Systematic modification of the this compound scaffold has provided key insights into the structural requirements for various biological activities.

For Anticancer Activity: In the benzyloxybenzaldehyde series tested against HL-60 leukemia cells, the substitution pattern was crucial. A methoxy (B1213986) group at the 3-position of the benzyl (B1604629) ring, as seen in 2-[(3-methoxybenzyl)oxy]benzaldehyde, resulted in the most potent compound of that series. nih.gov The presence of halogens, such as chlorine, on either the benzaldehyde or the benzyloxy ring also contributed to significant activity. nih.gov

For Antimicrobial Activity: The type and position of substituents significantly influence antibacterial potency. For benzimidazole derivatives linked to a phenoxy group, an aromatic moiety like a benzoyl group was shown to improve activity against Gram-negative bacteria. nih.gov In carbazole derivatives, the introduction of a fluorophenyl group was found to increase antibacterial potential. nih.gov

For Antioxidant Activity: The antioxidant capacity of phenolic benzaldehydes is strongly linked to the number and position of hydroxyl (-OH) groups on the aromatic ring. researchgate.net For example, protocatechuic aldehyde, with two hydroxyl groups, exhibits high antioxidant activity across various assays. researchgate.net The presence of electron-donating groups like methoxy (-OCH₃) also plays a role. nih.gov

For Enzyme Inhibition: In the development of LSD1 inhibitors, modifying a lead compound by replacing a pyrrolidine (B122466) ring with a piperidine (B6355638) ring led to enhanced potency and selectivity. researchgate.net The structure-activity relationships for α-glucosidase inhibitors revealed that dihydroxybenzaldehyde derivatives showed good activity, while the position of hydroxyl groups was critical for α-amylase inhibition. nih.gov This highlights how subtle structural changes can fine-tune the inhibitory profile against different enzymes.

Analysis of Binding Affinities and Interactions with Biological Targets

The therapeutic potential of this compound and its derivatives is intrinsically linked to their ability to bind with high affinity and specificity to biological targets. Extensive research has focused on quantifying these binding interactions, primarily through the determination of inhibitory concentrations (IC₅₀) and inhibition constants (Kᵢ). These studies have revealed that derivatives of this compound are potent inhibitors of several key enzymes, including monoamine oxidase B (MAO-B) and aldose reductase (ALR2).

While specific binding affinity data for the parent compound, this compound, is not extensively available in the public domain, it has been identified as a key intermediate in the synthesis of biologically active molecules. One study has reported its potential anticancer activity, with an IC₅₀ value of 12.5 µM against the MCF-7 breast cancer cell line.

Derivatives of this compound, however, have been the subject of more detailed investigations, yielding a wealth of binding affinity data.

A significant area of investigation has been the development of benzyloxy-based derivatives as inhibitors of MAO-B, an enzyme implicated in the progression of neurodegenerative diseases like Parkinson's disease.

Several classes of derivatives have shown potent and selective inhibition of MAO-B. For instance, a series of thio/semicarbazide-based benzyloxy derivatives demonstrated impressive inhibitory capabilities. Similarly, benzyloxy-derived halogenated chalcones have emerged as highly effective MAO-B inhibitors, with some compounds exhibiting greater potency than established reference inhibitors. researchgate.net Isatin-based benzyloxybenzaldehyde derivatives have also been synthesized and found to be profound inhibitors of MAO-B. pandawainstitute.com

Below is a summary of the binding affinities for some of these derivatives:

Derivative ClassCompoundTargetIC₅₀ (µM)Kᵢ (µM)Selectivity Index (SI) for MAO-BReference
Thio/semicarbazide-based benzyloxy derivativesBT1MAO-B0.110.07488.73
BT3MAO-B0.11--
BT5MAO-B0.110.072363.64
BT6MAO-B0.12--
BT7MAO-B0.12--
Benzyloxy-derived halogenated chalconesBB2MAO-B0.0930.030430.108 researchgate.net
BB4MAO-B0.0620.011645.161 researchgate.net
Isatin-based benzyloxybenzaldehyde derivativesISB1MAO-B0.1240.05555.03 pandawainstitute.com
ISFB1MAO-B0.1350.0695.02 pandawainstitute.com
Tosylated acyl hydrazone derivatives3sMAO-B3.641.97- dergipark.org.tr
3tMAO-B5.69-- dergipark.org.tr

IC₅₀: The half maximal inhibitory concentration. Kᵢ: The inhibition constant. Selectivity Index (SI): The ratio of IC₅₀ for MAO-A to IC₅₀ for MAO-B.

Derivatives of this compound have also been explored as inhibitors of aldose reductase (ALR2), an enzyme involved in the pathogenesis of diabetic complications. The development of potent and selective ALR2 inhibitors is a key therapeutic strategy for managing these conditions.

Research in this area has led to the identification of several promising compounds. For example, a study on nature-inspired O-benzyl oxime-based derivatives highlighted compounds with significant ALR2 inhibitory properties.

Derivative ClassCompoundTargetIC₅₀ (nM)Reference
PhytocompoundsAgnusideALR222.4 fip.org
Eupalitin-3-O-galactosideALR227.3 fip.org
7-O-MethylwogoninALR2108 fip.org
Picroside IIALR2130 fip.org
Reference DrugEpalrestatALR298 fip.org

IC₅₀: The half maximal inhibitory concentration.

Elucidation of Mechanisms of Biological Action at the Molecular Level

Understanding the molecular mechanisms by which this compound and its derivatives exert their biological effects is crucial for rational drug design and development. The mechanism of action is dependent on the specific molecular target.

For the parent compound, this compound, its anticancer activity is thought to stem from its ability to induce apoptosis in cancer cells by modulating key signaling pathways. The presence of the bromine atoms and the benzyloxy group are believed to be important for its binding affinity and specificity to different targets.

More detailed mechanistic insights have been gained from studies on its derivatives, particularly in the context of enzyme inhibition.

Kinetic studies have revealed that many of the potent benzyloxy-based MAO-B inhibitors act through a reversible and competitive mechanism. researchgate.netpandawainstitute.com This means they bind to the active site of the enzyme, competing with the natural substrate.

Molecular docking and simulation studies have provided a deeper understanding of the binding interactions at the molecular level. For the thio/semicarbazide-based benzyloxy derivatives, a significant pi-pi stacking interaction with the Tyr326 residue in the MAO-B active site was observed. Similarly, for benzyloxy-derived halogenated chalcones, the compounds were found to orient themselves within the binding cavity of MAO-B. researchgate.net In the case of isatin-based derivatives, hydrogen bonding involving the imino nitrogen and pi-pi stacking of the phenyl ring in the isatin (B1672199) moiety were identified as key interactions for stabilizing the protein-ligand complex and effectively inhibiting MAO-B. pandawainstitute.com

The mechanism of aldose reductase inhibition by derivatives of this compound also involves direct interaction with the enzyme's active site. Molecular modeling studies have been instrumental in defining the spatial arrangement of the pharmacophores responsible for binding. pandawainstitute.com These studies suggest that a negative charge center on the inhibitor participates in binding interactions within the enzyme's active site. pandawainstitute.com

Molecular dynamics simulations of O-benzyl oxime-based derivatives have further elucidated the binding modes. researchgate.net These simulations help in understanding the conformational changes and key interactions that lead to the inhibition of the enzyme.

In some instances, the biological effects of these inhibitors extend beyond direct enzyme inhibition. For example, the benzofuroxane derivative BF-5m, an aldose reductase inhibitor, was found to increase the expression levels of sirtuin 1, MnSOD, eNOS, and FOXO-1 in the heart, suggesting a broader impact on cellular signaling pathways that contribute to its cardioprotective effects.

Supramolecular Chemistry and Crystal Engineering Studies

Investigation of Weak and Non-Covalent Intermolecular Interactions

The crystal lattice of 4-benzyloxy-3,5-dibromobenzaldehyde is stabilized by a variety of weak and non-covalent interactions. The primary forces at play include carbon-hydrogen to oxygen (C-H···O) hydrogen bonds, halogen-halogen (Br···Br) contacts, and π-π stacking interactions.

In analogous dibrominated benzaldehyde (B42025) structures, the carbonyl oxygen of the aldehyde group is a prominent hydrogen bond acceptor. This leads to the formation of weak C-H···O hydrogen bonds, which are crucial in the directional organization of molecules within the crystal.

The aromatic rings of the benzaldehyde and the benzyloxy substituent facilitate π-π stacking interactions. These interactions, though generally weak, are significant in the close packing of the molecules and contribute to the cohesion of the crystal lattice. nih.gov

Analysis of Crystal Packing Patterns and Their Influence on Solid-State Properties

The interplay between C-H···O hydrogen bonds, halogen bonds, and π-π stacking can lead to the formation of multi-dimensional supramolecular networks. nih.gov For instance, hydrogen bonds might link molecules into chains or dimers, which are then further assembled into layers or three-dimensional frameworks by weaker halogen and π-π interactions. The substitution pattern on the benzaldehyde ring significantly influences these packing arrangements.

The solid-state properties of the compound, such as melting point, solubility, and even reactivity, are intrinsically linked to its crystal packing. A more densely packed structure with stronger intermolecular interactions will generally have a higher melting point and lower solubility.

Hirshfeld Surface and Two-Dimensional Fingerprint Plot Analyses for Quantitative Interaction Assessment

Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying intermolecular interactions within a crystal lattice. This method maps the electron distribution of a molecule within its crystalline environment, allowing for a detailed assessment of close contacts between neighboring molecules. The surface is colored to indicate different types of interactions and their relative strengths.

The table below, based on data from a study on various substituted benzaldehyde derivatives, illustrates the typical contributions of different intermolecular contacts as determined by Hirshfeld surface analysis.

Intermolecular ContactPercentage Contribution
H···H~62.6%
C···H/H···C~15.8%
O···H/H···O~15.3%
N···H/H···N~2.2%
N···C/C···N~2.1%
C···C~1.3%
Note: This data is for a related hydrazide derivative and serves as an illustrative example of the insights gained from Hirshfeld surface analysis.

Role of the Aldehyde Moiety in Generating Diverse Synthons

The aldehyde moiety (-CHO) plays a pivotal role in the supramolecular chemistry of 4-benzyloxy-3,5-dibromobenzaldehyde by acting as a versatile hydrogen bond acceptor. This functionality is key to the formation of various supramolecular synthons, which are robust and predictable patterns of intermolecular interactions.

The carbonyl oxygen of the aldehyde group readily participates in weak C-H···O hydrogen bonds with hydrogen atoms from neighboring molecules, including those from aromatic rings and the benzylic methylene (B1212753) group. The directionality of these hydrogen bonds allows for the construction of well-defined supramolecular assemblies, such as dimers, chains, and sheets. nih.gov

In a study of six different benzaldehyde derivatives, it was demonstrated that the carbonyl group consistently generates diverse synthons through intermolecular C-H···O hydrogen bonds. nih.gov The specific nature of the synthon (e.g., a cyclic dimer or an extended chain) is influenced by the other substituents on the benzaldehyde ring, which can sterically guide the approach of neighboring molecules. The combination of these hydrogen-bonded synthons with other weak interactions, like halogen bonding and π-π stacking, ultimately dictates the final three-dimensional architecture of the crystal. nih.gov

Coordination Chemistry and Metal Complex Formation

Design and Synthesis of Novel Ligands Incorporating the 4-Benzyloxy-3,5-dibromo-benzaldehyde Moiety

The design of novel ligands based on the this compound scaffold primarily involves the chemical modification of the aldehyde functional group. A common and effective strategy is the condensation reaction with various primary amines to form Schiff bases (imines). This reaction creates a new carbon-nitrogen double bond (azomethine group), which is a key coordination site in many ligands. researchgate.netedu.krd

The versatility of this approach allows for the introduction of a wide array of functional groups into the ligand structure by choosing different amine-containing reactants. For instance, condensation with thiosemicarbazides yields thiosemicarbazone ligands. nih.govnih.govresearchgate.net These ligands are particularly noteworthy as they contain both nitrogen and sulfur donor atoms, making them excellent chelating agents for a variety of metal ions. mdpi.com A general synthesis route involves refluxing an ethanolic solution of this compound with a substituted thiosemicarbazide. mdpi.comnih.gov

Similarly, reaction with substituted hydrazines or benzoylhydrazines leads to the formation of hydrazone ligands. nih.govniscpr.res.inresearchgate.net These ligands, like thiosemicarbazones, offer multiple coordination sites and can form stable complexes with transition metals. The synthesis typically involves refluxing equimolar amounts of the aldehyde and the corresponding hydrazine (B178648) in a suitable solvent like methanol (B129727). nih.gov

Furthermore, reaction with other amines, such as aminophenols or amino acids, can be employed to create a diverse library of Schiff base ligands with varying electronic and steric properties, tailored for specific applications in coordination chemistry. internationaljournalcorner.com The synthesis of tridentate chiral Schiff base ligands, for example, can be achieved by reacting 2-amino-3,5-dibromo-benzaldehyde with amino alcohols like L-Valinol or L-Phenylalaninol. jocpr.com

Synthesis and Characterization of Metal Complexes (e.g., Cd(II), Zn(II), Co(II), Ni(II), Cu(II), Sn(IV))

The synthesis of metal complexes with ligands derived from this compound is typically achieved by reacting the synthesized ligand with a suitable metal salt in a specific molar ratio. internationaljournalcorner.comresearchgate.net The choice of metal salt (e.g., acetates, chlorides, or perchlorates) and solvent can influence the final structure and coordination geometry of the complex. researchgate.netresearchgate.net

Cd(II) Complexes: Cadmium(II) complexes can be prepared by reacting a ligand such as 4-benzyloxybenzaldehyde-4-methyl-3-thiosemicarbazone (BBMTSC) with a cadmium salt, like cadmium acetate (B1210297) dihydrate. mdpi.com The reaction is often carried out in a hot ethanolic solution under reflux. mdpi.com Characterization techniques such as elemental analysis, FT-IR, NMR, and mass spectrometry are used to confirm the structure of the resulting complex. mdpi.com

Zn(II) Complexes: Zinc(II) complexes with related Schiff base ligands have been synthesized and characterized. bohrium.com These complexes are often formed by reacting the ligand with a zinc salt in a suitable solvent.

Co(II) Complexes: Cobalt(II) complexes with Schiff base ligands are of interest for their potential biological activities. Their synthesis involves the reaction of the ligand with a cobalt(II) salt, often resulting in complexes with distorted tetrahedral or octahedral geometries. nih.govnih.gov The electronic and magnetic properties of these complexes are studied to determine their structure. researchgate.net

Ni(II) Complexes: Nickel(II) complexes with ligands derived from 4-benzyloxybenzaldehyde have been synthesized. For example, bis[N-4-substituted benzylidene(4-benzyloxy) benzoyl-hydrazinato]nickel(II) complexes are obtained by reacting the corresponding ligand with nickel(II) acetate. niscpr.res.inresearchgate.net The geometry of these complexes can be influenced by the choice of the nickel salt, with nickel(II) acetate favoring square-planar geometries and nickel(II) chloride leading to octahedral complexes. researchgate.net Template synthesis, where the metal ion directs the formation of the ligand, is also a viable method for preparing these complexes. nih.gov

Cu(II) Complexes: Copper(II) complexes of Schiff base ligands are widely studied. Their synthesis is generally straightforward, involving the reaction of the ligand with a copper(II) salt. researchgate.net The resulting complexes often exhibit square planar or distorted octahedral geometries and are paramagnetic, a property that can be confirmed by Electron Spin Resonance (ESR) spectroscopy. researchgate.net

Sn(IV) Complexes: Tin(IV) complexes with thiosemicarbazone ligands have been synthesized and characterized. mdpi.com For instance, the reaction of a thiosemicarbazone ligand with a tin(IV) salt can yield a complex where the ligand coordinates to the metal center. mdpi.com Spectroscopic techniques like FT-IR and NMR are crucial for elucidating the coordination mode of the ligand to the tin(IV) ion. mdpi.com

The characterization of these metal complexes involves a suite of analytical techniques. Elemental analysis provides the empirical formula, while molar conductivity measurements indicate whether the complexes are electrolytic or non-electrolytic in nature. Spectroscopic methods such as FT-IR are used to identify the coordination sites of the ligand by observing shifts in the vibrational frequencies of functional groups upon complexation. UV-Vis spectroscopy provides information about the electronic transitions and the geometry of the complex. NMR spectroscopy helps in elucidating the structure of diamagnetic complexes in solution. For paramagnetic complexes, magnetic susceptibility measurements and ESR spectroscopy are employed.

Biological Activity of Metal Complexes (Antimicrobial, Anticancer)

Metal complexes derived from Schiff base ligands often exhibit enhanced biological activity compared to the free ligands. nih.govresearchgate.net This enhancement is often explained by chelation theory, which suggests that the coordination of a metal ion to a ligand can increase its lipophilicity, facilitating its transport across cell membranes and interaction with biological targets.

Antimicrobial Activity:

The antimicrobial properties of metal complexes with ligands structurally similar to those derived from this compound have been reported against a range of bacterial and fungal strains. nih.govnih.gov The presence of the azomethine group in Schiff base ligands is often associated with their biological activity. niscpr.res.in

The following table summarizes the antimicrobial activities of some relevant metal complexes:

Complex/LigandMetal IonTested OrganismsObserved ActivityReference
Complexes of ligands from 4-benzyloxybenzoylhydrazineNi(II)E. coli, S. dysenteriae, B. subtilis, St. β-haemolyticaSome complexes showed activity, particularly those with electron-donating groups on the benzylidene moiety. niscpr.res.in
Hydroxyflavone complexesFe(II)Staphylococcus aureus, Escherichia coliComplex showed significantly stronger antibacterial activity compared to the free ligand. nih.gov
Mannich base complexesCo(II), Ni(II), Cu(II)Various bacteriaThe copper complex exhibited better DNA cleavage activity. researchgate.net
Thiosemicarbazone complexesVariousBacillus cereus, Staphylococcus aureus, S. epidermidis, L. monocytogenesSome thiosemicarbazones showed high antibacterial activity. nih.gov

Anticancer Activity:

Metal-based drugs are a cornerstone of cancer chemotherapy, and the development of new metal complexes with improved efficacy and reduced side effects is an active area of research. researchgate.net Complexes of metals such as Ni(II), Cu(II), and Zn(II) are being investigated as potential anticancer agents. nih.gov Schiff base metal complexes, in particular, have shown promising cytotoxic effects against various cancer cell lines. bohrium.comjptcp.com

The anticancer activity of these complexes is often attributed to their ability to interact with DNA, leading to cleavage of the DNA strands, or to interfere with cellular redox processes. nih.govresearchgate.net

The table below presents findings on the anticancer activity of related metal complexes:

Complex/LigandMetal IonCancer Cell LineObserved ActivityReference
Hydrazone Schiff base complexesCu(II), Ni(II)MCF-7 (human breast adenocarcinoma)Excellent activity with IC50 values <10 μg/mL for some complexes. nih.gov
Salicylaldehyde Schiff base complexPd(II)MCF-7 (breast), HT-29 (colon)Complex showed strong anticancer activity against MCF-7 and HT-29 cells. jptcp.com
Mannich base complexAu(III)AMJM (brain cancer)The gold(III) complex showed the highest cytotoxicity among the tested compounds. researchgate.net
Benzimidazole (B57391) derived imine complex (C4)Co(III)EAC (Ehrlich–Lettre ascites carcinoma)Profound anti-proliferative activity with an IC50 value of 10 µM. researchgate.net

Catalytic Applications of Synthesized Metal Complexes

While the biological activities of metal complexes derived from substituted benzaldehydes are widely studied, their catalytic applications are a less explored but emerging field. Some transition metal complexes with Schiff base ligands have shown potential as catalysts in various organic reactions. jptcp.com

For instance, certain Ni(II) complexes have been evaluated for their catalytic activity in the oligomerization of ethylene. nih.gov Dinuclear nickel complexes with thiolate-functionalized N-heterocyclic carbene ligands have also demonstrated catalytic activity in hydrogen production. rsc.org The catalytic performance of these complexes is influenced by factors such as the nature of the ligand, the metal center, and the reaction conditions. The rich redox chemistry of nickel, with accessible Ni(II), Ni(III), and Ni(IV) oxidation states, makes its complexes particularly interesting for catalytic applications. However, specific catalytic applications of metal complexes derived directly from this compound are not extensively documented in the current literature, indicating a potential area for future research.

Future Research Directions and Emerging Applications in Advanced Chemistry

Exploration of New Therapeutic Avenues and Drug Repurposing Strategies

The core structure of 4-Benzyloxy-3,5-dibromo-benzaldehyde serves as a versatile scaffold for the synthesis of novel bioactive molecules. The presence of bromine atoms can enhance the lipophilicity and metabolic stability of derivatives, while the aldehyde group provides a reactive handle for constructing more complex chemical entities. Research is increasingly focused on channeling these features toward new therapeutic agents.

Derivatives such as chalcones, quinolines, and oxazolones are emerging as promising candidates. For instance, brominated chalcones, synthesized from brominated benzaldehydes, have demonstrated significant anti-inflammatory and antimicrobial properties. researchgate.net Inspired by naturally occurring bromophenols, these chalcone (B49325) derivatives have been investigated for their ability to combat antibiotic resistance and have shown notable inhibitory effects in murine macrophages. researchgate.net Similarly, the condensation of 2-amino-3,5-dibromobenzaldehyde (B195418) with various acetophenones yields chalcones that can be cyclized into quinoline (B57606) derivatives, a class of compounds known for a wide spectrum of pharmacological activities, including antimicrobial effects. amazonaws.com

The exploration extends to other heterocyclic systems. Benzaldehyde (B42025) derivatives are key starting materials for synthesizing compounds containing 1,3,4-thiadiazole (B1197879) and oxazolone (B7731731) rings, which have shown potential as anticancer, neuroprotective, and anti-inflammatory agents. researchgate.netnih.govcrpsonline.com For example, certain oxazolone derivatives have been prepared as selective cyclooxygenase-2 (COX-2) inhibitors, a key target in anti-inflammatory therapies. nih.gov The synthesis of guanidine (B92328) and aminoguanidine (B1677879) hydrazone derivatives from benzyloxy-containing precursors has also yielded compounds with potent antibacterial activity against resistant strains like Staphylococcus aureus. nih.gov

The following table summarizes potential therapeutic applications for derivatives of dibromo-benzaldehyde scaffolds.

Derivative ClassPotential Therapeutic ApplicationResearch Finding
Brominated Chalcones Anti-inflammatory, AntimicrobialInspired by macroalgae-derived bromophenols, these compounds show significant anti-inflammatory effects and activity against various microbes. researchgate.net
Quinoline Derivatives AntimicrobialSynthesized from dibromobenzaldehyde-derived chalcones, these heterocycles are established pharmacophores with a history of antimicrobial efficacy. amazonaws.com
1,3,4-Thiadiazole Derivatives Anticancer, NeuroprotectiveNovel benzaldehyde derivatives incorporating this moiety have been studied for their potential to inhibit tumor cell proliferation and protect neuronal cells. researchgate.net
Oxazolone Derivatives Anti-inflammatory (COX-2 Inhibition)Synthesized as selective COX-2 inhibitors, demonstrating the utility of the benzaldehyde core in designing targeted enzyme inhibitors. nih.gov
Guanidine Derivatives Antibacterial (MRSA)Benzyloxy guanidine derivatives have shown potent inhibitory activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

Development of Advanced Functional Materials Utilizing Derivatives

The chemical reactivity and structural characteristics of this compound and its derivatives make them attractive building blocks for advanced functional materials. The aldehyde group is readily transformed, allowing for the synthesis of polymers, dyes, and other materials with tailored properties.

One promising area is the development of solvatochromic materials, which change color in response to solvent polarity. Schiff base compounds, synthesized from the condensation of 4-(benzyloxy)benzaldehyde (B125253) derivatives with aminophenols, have been shown to exhibit such properties. researchgate.net The electronic structure and dipole moments of these molecules can be fine-tuned through chemical modification, making them suitable for applications in chemical sensors and molecular probes. researchgate.net

Furthermore, the core structure is a key intermediate for creating larger, more complex molecules that can be used in materials science. The transformations of halogenated aromatic aldehydes, including oxidation to carboxylic acids and reduction to alcohols, expand the range of possible derivatives. nih.govacs.org These reactions allow for the incorporation of the dibromo-benzyloxy-phenyl motif into various polymer backbones or as functional pendants, potentially imparting properties such as flame retardancy (due to the bromine content), thermal stability, or specific optical characteristics.

The table below outlines potential functional materials derived from this compound.

Material TypePotential ApplicationSynthetic Pathway
Schiff Base Derivatives Chemical Sensors, Solvatochromic ProbesCondensation reaction of benzaldehyde derivatives with amino compounds. researchgate.net
Functional Polymers Flame Retardants, High-Performance PlasticsIncorporation of the dibromo-phenyl unit into polymer chains via the aldehyde or its derivatives (e.g., carboxylic acid, alcohol). nih.gov
Heterocyclic Compounds Fluorescent MaterialsSynthesis of derivatives containing moieties like 1,3,4-thiadiazole, which can exhibit fluorescence. researchgate.net

Integration with Artificial Intelligence and Machine Learning for Predictive Design

The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by enabling the predictive design of molecules with desired properties, thereby reducing the time and cost of experimental work. Benzaldehyde derivatives are well-suited for such in silico approaches.

Computational techniques like Density Functional Theory (DFT) are being used to elucidate the reaction mechanisms of benzaldehyde derivatives, helping chemists to design and synthesize new compounds with greater selectivity. researchgate.net Quantum mechanical calculations can also establish a relationship between the electronic structure of these molecules and their biological activity. nih.gov For example, studies have used such methods to understand how the charge distribution in benzaldehyde derivatives influences their ability to inhibit enzymes like tyrosinase, providing a clear path for designing more potent inhibitors. nih.gov

Molecular docking is another powerful computational tool being applied to derivatives synthesized from benzaldehyde precursors. In the development of inhibitors for targets like COX-2 and Bromodomain-containing protein 4 (BRD4), docking studies have been crucial for predicting how a molecule will bind to a protein's active site. nih.govfrontiersin.org This insight allows for the rational design of derivatives with enhanced potency and selectivity. For instance, the design of potent BRD4 inhibitors for anti-breast cancer therapy was guided by molecular docking, which highlighted key interactions between the compound and the protein target. frontiersin.org

The synergy between computational prediction and experimental synthesis is summarized below.

Computational MethodApplication in Derivative DesignExample
Density Functional Theory (DFT) Elucidating reaction mechanisms and predicting product selectivity.Used to understand annulation reactions of benzaldehyde derivatives to guide the synthesis of specific products. researchgate.net
Quantum Mechanics (QM) Correlating electronic structure with biological activity.Calculated charge densities of benzaldehyde derivatives to predict their efficacy as tyrosinase inhibitors. nih.gov
Molecular Docking Predicting binding modes and affinity to protein targets for drug design.Guided the design of oxazolone-based COX-2 inhibitors and phthalazinone-based BRD4 inhibitors for cancer therapy. nih.govfrontiersin.org

Q & A

Q. What synthetic routes are recommended for preparing 4-benzyloxy-3,5-dibromo-benzaldehyde in academic laboratories?

A common approach involves sequential functionalization of benzaldehyde derivatives. For example, bromination of 4-benzyloxy-benzaldehyde using brominating agents (e.g., NBS or Br₂) under controlled conditions can yield dibromo-substituted products. Alternatively, condensation reactions with brominated precursors, as demonstrated in the synthesis of 2-amino-3,5-dibromo-benzaldehyde derivatives using formic acid or KOH/ethanol followed by NaBH₄ reduction, may be adapted . Optimizing stoichiometry, temperature, and catalysts (e.g., glacial acetic acid for acid-catalyzed reactions) is critical for improving yields .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., benzyloxy and bromo groups) and assess purity.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) or GC-MS to verify molecular weight and fragmentation patterns, especially for brominated species.
  • Infrared (IR) Spectroscopy : Identification of aldehyde (C=O stretch ~1700 cm⁻¹) and ether (C-O stretch ~1250 cm⁻¹) functional groups. Cross-referencing with databases like NIST (e.g., GC retention indices and MS spectra for structurally similar aldehydes) enhances accuracy .

Q. What safety protocols are essential when handling brominated benzaldehydes?

Brominated compounds require stringent safety measures:

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods to avoid inhalation of volatile bromine byproducts.
  • Emergency Procedures : Immediate flushing with water for eye/skin exposure (≥15 minutes) and medical consultation for ingestion .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for introducing benzyloxy and bromo groups in benzaldehyde derivatives?

Systematic optimization involves:

  • Catalyst Screening : Acidic (e.g., H₂SO₄) vs. basic (e.g., K₂CO₃) conditions for benzyloxy group introduction.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) for bromination, or ethanol for condensation reactions .
  • Temperature Control : Lower temperatures (0–25°C) to minimize side reactions during bromination. Reaction monitoring via TLC or in-situ IR ensures progress tracking.

Q. How should contradictions in spectral data (e.g., NMR vs. MS) be resolved during characterization?

Contradictions may arise from impurities or isomerization. Strategies include:

  • Multi-Technique Validation : Combine NMR, MS, and elemental analysis to cross-verify results.
  • Computational Modeling : DFT calculations to predict NMR chemical shifts and compare with experimental data .
  • Purification Reassessment : Re-crystallization or column chromatography to isolate pure fractions for re-analysis .

Q. What mechanistic insights are critical for studying cross-coupling reactions involving this compound?

Bromo groups enable participation in Suzuki or Ullmann couplings. Key considerations:

  • Catalyst Selection : Pd-based catalysts (e.g., Pd(PPh₃)₄) for aryl halide activation.
  • Steric Effects : The 3,5-dibromo substitution may hinder coupling efficiency, necessitating bulkier ligands or elevated temperatures.
  • Competitive Pathways : Monitor debromination or benzyloxy cleavage under harsh conditions .

Q. How can researchers address discrepancies in reported synthetic yields for dibromo-benzaldehyde derivatives?

Discrepancies often stem from:

  • Reagent Purity : Ensure brominating agents (e.g., Br₂) are freshly distilled.
  • Moisture Sensitivity : Use anhydrous solvents and inert atmospheres for moisture-sensitive steps.
  • Byproduct Formation : Employ quenching agents (e.g., NaHSO₃) to neutralize excess Br₂ . Detailed reporting of reaction parameters (e.g., stirring rate, solvent grade) enhances reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.